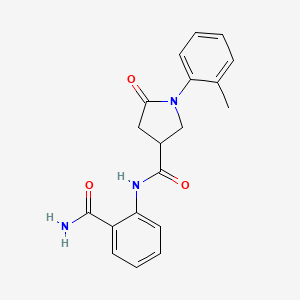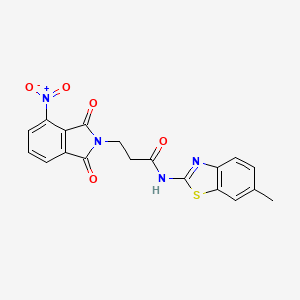![molecular formula C12H15N3O3S B4800220 3,4-dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4800220.png)
3,4-dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Overview
Description
3,4-Dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a thiadiazole group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexene core. One common approach is to start with a suitable cyclohexene derivative and introduce the thiadiazole group through a series of reactions involving thiadiazole precursors. The carboxylic acid group can be introduced through oxidation reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3,4-dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, analgesic, and ulcerogenic agent[_{{{CITATION{{{_3{Synthesis and pharmacological evaluation of N- (6-chlorobenzo d .... Its pharmacological properties are being explored to develop new therapeutic agents.
Industry: In industry, this compound can be used in the production of various chemicals and materials. Its unique properties may make it suitable for applications in materials science and engineering.
Mechanism of Action
The mechanism by which 3,4-dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The thiadiazole group, in particular, is known to interact with enzymes and receptors in biological systems, leading to its biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole group and are known for their antimicrobial and anticancer properties.
Cyclohexene derivatives: Compounds with similar cyclohexene structures are used in various chemical syntheses and industrial applications.
Uniqueness: 3,4-Dimethyl-6-[(1,3,4-thiadiazol-2-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid stands out due to its specific combination of functional groups, which provides it with unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3,4-dimethyl-6-(1,3,4-thiadiazol-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S/c1-6-3-8(9(11(17)18)4-7(6)2)10(16)14-12-15-13-5-19-12/h5,8-9H,3-4H2,1-2H3,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRQWVLVDDSICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=NN=CS2)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-4-({2-[(4-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenyl acetate](/img/structure/B4800142.png)
![dimethyl 5-{[(2-imino-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4800148.png)
![4-[hydroxy(diphenyl)methyl]-N-1-naphthyl-1-piperidinecarbothioamide](/img/structure/B4800159.png)
![2-{1-(4-methylbenzyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4800160.png)
![N-(4-CHLOROPHENYL)-4-{[2-(PROPAN-2-YLOXY)PHENYL]METHYL}PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4800164.png)
![Methyl 2-[(6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-yl)amino]benzoate](/img/structure/B4800183.png)
![(2E)-2-(4-chlorophenyl)-3-[3,5-dichloro-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B4800198.png)
![N-[4-(diethylamino)phenyl]-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4800200.png)


![N-[3-(2,3-dihydro-1H-indol-1-yl)propyl]-2-fluorobenzamide](/img/structure/B4800210.png)
![1-(2-METHOXYPHENYL)-3-{[5-METHYL-2-(2-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-2,4-DIONE](/img/structure/B4800212.png)

![N-[3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B4800233.png)
